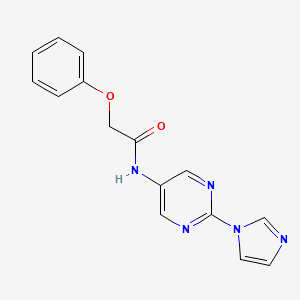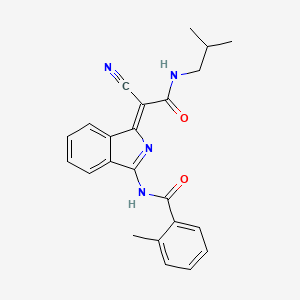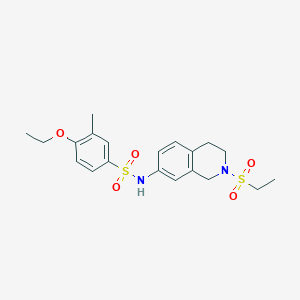
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually involves identifying the compound’s IUPAC name, its common name (if any), and its structural formula.
Synthesis Analysis
Researchers would look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This could involve techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
Researchers would study how the compound reacts with other compounds, its reactivity, and what products are formed.Physical And Chemical Properties Analysis
This could involve determining the compound’s melting point, boiling point, solubility, and other physical and chemical properties.Applications De Recherche Scientifique
Radioligand Development for Neurodegenerative Disorders
The synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, including compounds with structural similarities to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide, have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds, labeled with fluorine-18, have been prepared for positron emission tomography (PET) imaging, potentially aiding in the study of neurodegenerative disorders through the visualization of PBR expression (Fookes et al., 2008).
Antiulcer Agents Development
Substituted imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents that exhibit both gastric antisecretory and cytoprotective properties without acting as histamine (H2) receptor antagonists or prostaglandin analogues. Their mechanism may involve inhibition of the H+/K+-ATPase enzyme, suggesting potential therapeutic applications in treating ulcers (Kaminski et al., 1985).
Antineoplastic Activity
Research into imidazo[1,2-a]pyrimidin-5(1H)-ones, similar in structure to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide, has explored their potential as antineoplastic agents. Although some synthesized compounds demonstrated in vitro antineoplastic activity, further investigation is required to ascertain their therapeutic viability (Badawey & Kappe, 1995).
Environmental Considerations in Synthesis
The catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives in water represents an environmentally friendly method, underscoring the importance of green chemistry in developing compounds with structural similarities to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide (Liu, Lei, & Hu, 2012).
Comprehensive Reviews on Imidazo[1,2-a]pyridines
Reviews on the pharmacology of imidazo[1,2-a]pyridines have highlighted the significant interest in this scaffold within medicinal chemistry, demonstrating its broad applications across various therapeutic areas. Such reviews can provide a foundational understanding of the potential uses of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide in drug development (Enguehard-Gueiffier & Gueiffier, 2007).
Safety And Hazards
Researchers would look at the compound’s toxicity, flammability, and other safety hazards.
Orientations Futures
Based on the above analyses, researchers would suggest future research directions, such as potential applications of the compound, further studies needed to understand its properties, etc.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general guide and may not apply to all compounds.
Propriétés
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-14(10-22-13-4-2-1-3-5-13)19-12-8-17-15(18-9-12)20-7-6-16-11-20/h1-9,11H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSCABPUZGSZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CN=C(N=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine](/img/structure/B2744842.png)


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2744847.png)
![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2744851.png)

![(1-(Benzo[d]thiazol-2-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2744853.png)

![1-[4-[3-[2-(Hydroxymethyl)-5-methoxyphenyl]phenyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2744855.png)

![3-[(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methylpropyl)carbamoyl]propanoic acid](/img/structure/B2744858.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide](/img/structure/B2744862.png)